Cas no 501945-71-7 (2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties
Names and Identifiers
-
- 2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(1-Benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Benzo[b]thiophen-5-yl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- 2-(1-benzothien-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- 2-benzo[b]thiophen-5-yl-4,4,5,5-tetramethyl-[3.2.1]dioxaborolane
- YFTHTJAPODJVSL-UHFFFAOYSA-N
- SBB102273
- RP00115
- AB22371
- AK129425
- Y9245
- BENZOTHIOPHENE-5-BORONIC ACID PINACOL ESTER
- 1-benzothiophen-5-yl-4,4,5,5tetramethyl-1,3,2-dioxaborolane
- 2-benzo[b]thiophen-5-yl-4,
- 2-(1-BENZOTHIOPHEN-5-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE,95%
- 501945-71-7
- Z1972712516
- 2-(benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1,3,2-Dioxaborolane, 2-benzo[b]thien-5-yl-4,4,5,5-tetramethyl-
- DS-6187
- EN300-197953
- DTXSID90383677
- SCHEMBL451893
- AKOS016014234
- MFCD05664405
- BVA94571
- 2-(1-BENZOTHIOPHEN-5-YL)-4
- J-000006
- CS-0041352
- 2-(1-benzothiophen-5-yl)-4,4,5,5-tetra-methyl-1,3,2-dioxaborolane
- F19711
- 1-benzothiophen-5-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Benzo[b]thiophene-5-boronic Acid Pinacol Ester
- J-506210
- SY101392
- 2-DIOXABOROLANE
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- MDL: MFCD05664405
- Inchi: 1S/C14H17BO2S/c1-13(2)14(3,4)17-15(16-13)11-5-6-12-10(9-11)7-8-18-12/h5-9H,1-4H3
- InChI Key: YFTHTJAPODJVSL-UHFFFAOYSA-N
- SMILES: S1C=CC2=C1C=CC(B1OC(C)(C)C(C)(C)O1)=C2
Computed Properties
- Exact Mass: 260.10400
- Monoisotopic Mass: 260.1042311g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 316
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.7
Experimental Properties
- Density: 1.13
- Melting Point: 118 °C
- Boiling Point: 377.7°C at 760 mmHg
- Flash Point: 182.2°C
- Refractive Index: 1.57
- PSA: 46.70000
- LogP: 3.20050
2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>
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| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD60744-250mg |
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501945-71-7 | 97% | 250mg |
¥127.0 | 2024-04-18 |
2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Suppliers
2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Related Literature
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Additional information on 2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Introduction to 2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 501945-71-7)
2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, identified by its CAS number 501945-71-7, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of boronate esters, which are widely recognized for their utility in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The presence of a benzo[b]thiophen-5-yl moiety in its structure imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules.
The structure of 2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane features a tetramethyl-substituted dioxaborolane core, which enhances its stability and reactivity. The dioxaborolane group is a crucial component for boronate ester formation, providing a highly reactive site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing carbon-carbon bonds, enabling the synthesis of intricate molecular architectures that are often found in pharmaceuticals and agrochemicals.
In recent years, there has been a surge in research focused on the development of novel boronate esters for therapeutic applications. The benzo[b]thiophen-5-yl substituent not only contributes to the compound's solubility and bioavailability but also influences its interaction with biological targets. This has led to its exploration as a key intermediate in the synthesis of potential drug candidates targeting various diseases.
One of the most compelling aspects of 2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is its role in the development of small-molecule inhibitors. Researchers have leveraged its reactivity to create derivatives that exhibit inhibitory activity against enzymes involved in metabolic pathways relevant to cancer and inflammation. For instance, studies have demonstrated its utility in generating inhibitors of kinases and other therapeutic targets by facilitating the introduction of aryl groups through cross-coupling reactions.
The compound's stability under various reaction conditions makes it an attractive choice for industrial applications as well. Its ability to undergo multiple transformations without degradation allows for efficient synthetic routes that minimize waste and improve yield. This aligns with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.
Recent advancements in computational chemistry have further enhanced the understanding of 2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane's reactivity. Molecular modeling studies have revealed insights into how the benzo[b]thiophen-5-yl group influences electronic distributions and steric interactions within the molecule. These insights are being used to design more effective synthetic strategies and to predict the behavior of derivatives under different conditions.
The pharmaceutical industry has also shown interest in this compound due to its potential as a building block for drug discovery. Boron-containing compounds have a history of success in medicinal chemistry, with several FDA-approved drugs featuring boron atoms. The ability to functionalize 2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane allows chemists to explore diverse structural motifs and optimize properties such as potency and selectivity.
In conclusion, 2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1... represents a significant advancement in organoboron chemistry with broad applications in pharmaceuticals and materials science. Its unique structural features and reactivity make it indispensable for synthetic chemists aiming to develop novel therapeutics and functional materials.
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